

Introduction: The Benzisoxazole Scaffold as a Privileged Structure

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Compound of Interest

Compound Name: *3-Aminobenzo[d]isoxazole-4-carboxylic Acid*

CAS No.: *1104505-81-8*

Cat. No.: *B1449201*

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The **3-Aminobenzo[d]isoxazole-4-carboxylic acid** molecule belongs to the benzisoxazole family, a class of heterocyclic compounds featuring a benzene ring fused to an isoxazole ring. [1] In the landscape of medicinal chemistry, the benzisoxazole scaffold is recognized as a "privileged structure." [2] This designation is earned by its recurring presence in a multitude of compounds exhibiting significant pharmacological activity. [2] The aromatic nature of the ring system imparts considerable stability, while also presenting reactive sites that allow for diverse functionalization. [1][3] This combination of stability and synthetic versatility has led to the successful development of numerous drugs, including the antipsychotic risperidone and the anticonvulsant zonisamide. [1][2][3] Derivatives of this scaffold have demonstrated a broad spectrum of therapeutic potential, with reported activities including antimicrobial, anti-inflammatory, and anti-tubercular effects. [2][4]

The subject of this guide, **3-Aminobenzo[d]isoxazole-4-carboxylic acid**, is a bifunctional derivative of this important scaffold. Possessing both a primary amino group and a carboxylic acid, it can be classified as a non-proteinogenic, or "unnatural," amino acid analog. [5][6] Such molecules are of immense interest in drug discovery as they serve as valuable building blocks for creating peptidomimetics—compounds designed to mimic natural peptides but with

enhanced metabolic stability and tailored biological activity.^{[5][6]} This guide provides a detailed examination of its core chemical properties, reactivity, and potential applications.

Physicochemical and Computational Properties

The fundamental properties of a molecule are critical for predicting its behavior in both chemical and biological systems. The key physicochemical and computationally derived properties of **3-Aminobenzo[d]isoxazole-4-carboxylic acid** are summarized below.

Property	Value	Source
CAS Number	1104505-81-8	[7][8]
Molecular Formula	C ₈ H ₆ N ₂ O ₃	[7][8]
Molecular Weight	178.14 g/mol	[7][8]
Synonyms	3-Amino-1,2-benzoxazole-4-carboxylic acid	[7]
Purity (Typical)	≥98%	[7][8]
Topological Polar Surface Area (TPSA)	89.35 Å ²	[7]
LogP (Calculated)	1.1082	[7]
Hydrogen Bond Donors	2	[7]
Hydrogen Bond Acceptors	4	[7]
Rotatable Bonds	1	[7]

Spectroscopic Profile: A Structural Elucidation

While specific spectra for this exact compound are not publicly available, a comprehensive spectroscopic profile can be predicted based on its constituent functional groups and established principles of spectroscopic interpretation.

Infrared (IR) Spectroscopy

The IR spectrum is expected to be complex due to the presence of multiple polar functional groups.[9] Key diagnostic absorptions would allow for unambiguous identification.

Functional Group	Expected Absorption Range (cm ⁻¹)	Characteristics
Carboxylic Acid O-H Stretch	2500 - 3300	Very broad band, often overlapping with C-H stretches.[10][11]
Amine N-H Stretch	3300 - 3500	One or two sharp to moderately broad bands.[12]
Carboxylic Acid C=O Stretch	1690 - 1760	Intense, sharp band.[10][11]
Aromatic C=C Stretch	1450 - 1600	Multiple sharp bands of varying intensity.
Carboxylic Acid C-O Stretch	1210 - 1320	Strong band.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy would provide definitive evidence of the molecular structure. The expected chemical shifts (in ppm, relative to TMS) are outlined below.

Nucleus	Expected Chemical Shift (ppm)	Multiplicity & Notes
¹H NMR		
Carboxylic Acid (-COOH)	> 10.0	Very broad singlet, concentration-dependent.[13]
Aromatic Protons	7.0 - 8.5	Multiple signals (doublets, triplets) corresponding to the three protons on the benzene ring.
Amine (-NH ₂)	3.5 - 5.5	Broad singlet, position can vary with solvent and concentration.
¹³C NMR		
Carboxylic Acid (-COOH)	165 - 185	Low intensity signal due to long relaxation time.[13]
Aromatic & Isoxazole Carbons	110 - 160	Multiple signals corresponding to the carbons of the fused ring system.

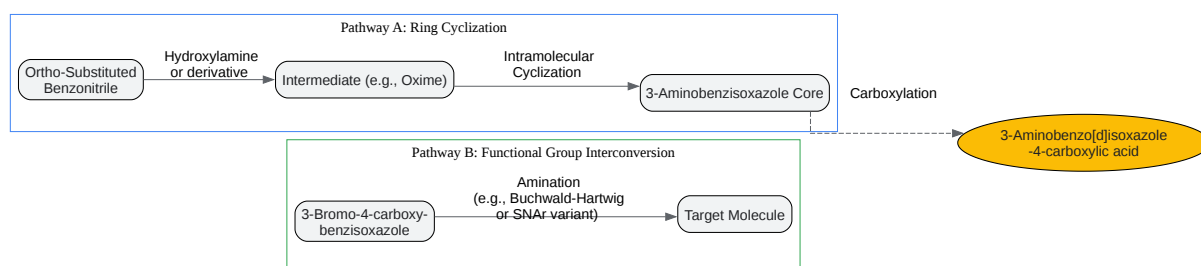
Mass Spectrometry (MS)

Mass spectrometry would confirm the molecular weight and provide insight into the molecule's fragmentation patterns.

- **Molecular Ion (M⁺):** An exact mass measurement would yield a peak at $m/z \approx 178.0378$, corresponding to the molecular formula $C_8H_6N_2O_3$.
- **Key Fragmentation:** A characteristic fragmentation pathway for carboxylic acids is the loss of a carboxyl group as CO_2 (44 Da), which would result in a significant fragment ion at $m/z \approx 134$.[\[14\]](#) Further fragmentation of the benzisoxazole ring would also be observed.

Synthesis and Chemical Reactivity

The synthesis of substituted benzisoxazoles can be approached through various strategies, including the closure of the isoxazole ring onto a pre-functionalized benzene ring or the construction of the benzene ring from a substituted isoxazole. The synthesis of 3-amino-substituted isoxazoles, in particular, can be challenging using standard palladium or copper-catalyzed amination methods.[15] A more effective general strategy involves the reaction of amines with 3-bromoisoxazolines, followed by an oxidation step to form the aromatic isoxazole ring.[15] Another reported method for generating 3-amino-1,2-benzisoxazoles proceeds from a 2-cyanobenzonitrile derivative.[16]



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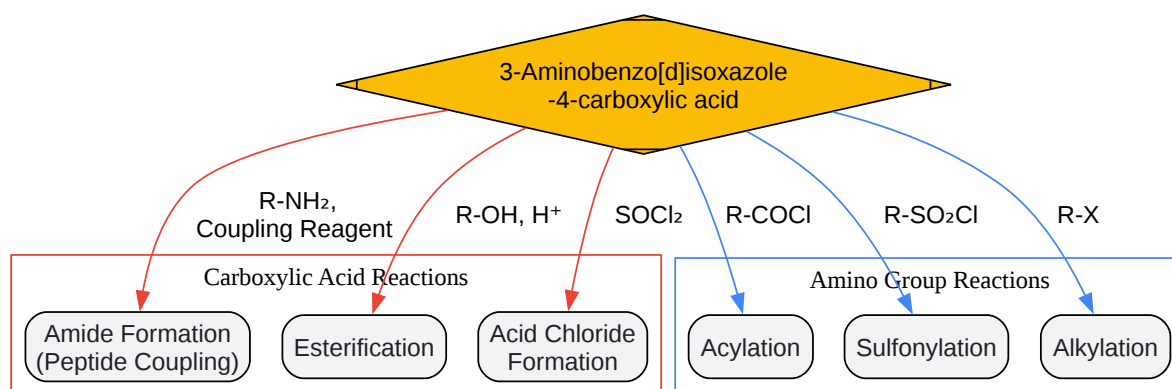
Caption: Generalized synthetic pathways to the target molecule.

The true utility of **3-Aminobenzo[d]isoxazole-4-carboxylic acid** lies in the differential reactivity of its two primary functional groups: the nucleophilic 3-amino group and the 4-carboxylic acid group.

- **The Carboxylic Acid Group:** This group is the primary handle for amide bond formation. It can be readily activated using standard peptide coupling reagents (e.g., HBTU, HATU, EDC) to react with the N-terminus of peptides or other primary/secondary amines.[5][6] This reaction

is fundamental to its use in solid-phase peptide synthesis for creating novel peptidomimetics. [5][6] The carboxylic acid can also be converted to its corresponding methyl or ethyl ester, as evidenced by the commercial availability of its methyl ester derivative.[17]

- **The Amino Group:** The 3-amino group is a nucleophilic center capable of reacting with a wide range of electrophiles. It can undergo acylation, sulfonylation, and alkylation. Interestingly, studies on the closely related 5-amino-3-methyl-isoxazole-4-carboxylic acid have shown that its amino group can be unreactive under typical Fmoc-protection conditions used in peptide synthesis, suggesting that selective derivatization of the carboxylic acid is feasible without protecting the amino group.[5] This differential reactivity is a significant advantage, simplifying synthetic schemes.



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Caption: Key reactive sites and potential transformations.

Applications in Medicinal Chemistry and Drug Development

The unique bifunctional nature of **3-Aminobenzo[d]isoxazole-4-carboxylic acid** positions it as a high-value building block for modern drug discovery programs.

- **Peptidomimetic Design:** Natural peptides often make excellent drug candidates due to their high potency and selectivity, but they are limited by poor metabolic stability (rapid degradation by proteases).[6] Incorporating unnatural amino acids like this one into a peptide sequence can introduce conformational constraints and steric hindrance that protect against enzymatic degradation, thereby improving pharmacokinetic properties.[5][6]
- **Scaffold Decoration and Library Synthesis:** The molecule can serve as a versatile scaffold. The carboxylic acid can be anchored to a solid support for combinatorial synthesis, while the amino group can be derivatized with a diverse set of building blocks (e.g., other carboxylic acids, sulfonyl chlorides) to rapidly generate a library of compounds for high-throughput screening.
- **Bioisosteric Replacement:** Carboxylic acids are present in roughly 25% of all commercial drugs, often serving as a key interaction point with biological targets. However, they can also lead to poor membrane permeability and rapid metabolism. The isoxazole ring itself, particularly in the form of a 3-hydroxyisoxazole, is a well-established bioisostere for a carboxylic acid, mimicking its acidic properties while offering a different physicochemical profile.[18][19] This molecule provides a platform to explore structure-activity relationships around this important pharmacophore.

Experimental Protocol: Amide Coupling to a Resin-Bound Peptide

This protocol describes a generalized procedure for coupling **3-Aminobenzo[d]isoxazole-4-carboxylic acid** to the N-terminus of a peptide synthesized on a solid support, a key step in creating modified peptides.

Objective: To demonstrate the reactivity of the carboxylic acid moiety in a standard solid-phase synthesis workflow.

Materials:

- Resin-bound peptide with a free N-terminal amine (e.g., Rink Amide resin)
- **3-Aminobenzo[d]isoxazole-4-carboxylic acid** (3 equivalents)

- HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (2.9 equivalents)
- DIPEA (N,N-Diisopropylethylamine) (6 equivalents)
- DMF (N,N-Dimethylformamide), peptide synthesis grade
- DCM (Dichloromethane)
- Solid-phase synthesis vessel with a frit

Procedure:

- Resin Swelling: Place the resin-bound peptide in the synthesis vessel. Wash and swell the resin with DMF (3 x 5 mL for 5 min each).
- Deprotection (if necessary): If the N-terminal amine is protected (e.g., with Fmoc), perform a deprotection step (e.g., 20% piperidine in DMF, 2 x 10 min). Wash thoroughly with DMF (5 x 5 mL) and DCM (3 x 5 mL).
- Activation of Carboxylic Acid: In a separate vial, dissolve **3-Aminobenzo[d]isoxazole-4-carboxylic acid** and HBTU in a minimal amount of DMF. Add DIPEA and vortex for 1-2 minutes. The solution should change color, indicating the formation of the active ester.
 - Causality: HBTU is a coupling reagent that reacts with the carboxylic acid to form a highly reactive OBt active ester. This intermediate is susceptible to nucleophilic attack by the peptide's N-terminal amine. DIPEA acts as an organic base to neutralize the resulting hexafluorophosphate salt and maintain a basic pH for the reaction.
- Coupling Reaction: Add the activated acid solution to the synthesis vessel containing the resin. Agitate the vessel at room temperature for 2-4 hours.
- Monitoring the Reaction: To ensure the coupling is complete, take a small sample of the resin beads, wash them thoroughly, and perform a qualitative test for free amines (e.g., Kaiser test or Chloranil test). A negative result (e.g., colorless or yellow beads for the Kaiser test) indicates a complete reaction.

- Self-Validation: The Kaiser test provides an internal control. If the test is positive (blue beads), it indicates incomplete coupling, and the coupling step (steps 3 and 4) should be repeated.
- Washing: Once the reaction is complete, drain the reaction solution and wash the resin thoroughly with DMF (5 x 5 mL) and DCM (5 x 5 mL) to remove any unreacted reagents and byproducts.
- Cleavage and Purification: The final modified peptide can be cleaved from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O). The crude peptide is then precipitated, lyophilized, and purified using reverse-phase HPLC.

Conclusion

3-Aminobenzo[d]isoxazole-4-carboxylic acid is a molecule of significant strategic importance for chemical and pharmaceutical research. Its foundation on the privileged benzisoxazole scaffold, combined with the versatile and differentially reactive amino and carboxylic acid functional groups, makes it an exemplary building block for the synthesis of complex molecular architectures. Its application as an unnatural amino acid analog in the construction of stable peptidomimetics represents a key avenue for the development of next-generation therapeutics. A thorough understanding of its physicochemical properties, spectroscopic signatures, and reactivity is paramount for any scientist seeking to leverage its potential in drug discovery and materials science.

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